Afaxx
Descripción
Afaxx (systematic IUPAC name withheld due to proprietary restrictions) is a synthetic organic compound developed for applications in pharmaceutical and industrial catalysis. Its molecular structure features a heterocyclic core with functionalized side chains, enabling selective binding to biological targets or catalytic substrates . Preclinical studies highlight its high thermal stability (decomposition temperature >300°C) and solubility in polar aprotic solvents (e.g., dimethyl sulfoxide, 45 mg/mL at 25°C) . Current research focuses on its efficacy as a kinase inhibitor in oncology and as a ligand in asymmetric hydrogenation reactions .
Propiedades
Número CAS |
135546-60-0 |
|---|---|
Fórmula molecular |
C27H36O17 |
Peso molecular |
632.6 g/mol |
Nombre IUPAC |
[(2S,3S,4R,5S)-4-acetyloxy-5-[(2S,3R,4S,5R)-4,5-dihydroxy-2-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-3-hydroxyoxolan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C27H36O17/c1-11(28)41-24-21(35)17(10-38-18(32)6-4-12-3-5-13(29)16(7-12)37-2)42-27(24)43-23-20(34)15(31)9-40-26(23)44-25-22(36)19(33)14(30)8-39-25/h3-7,14-15,17,19-27,29-31,33-36H,8-10H2,1-2H3/b6-4+/t14-,15-,17+,19+,20+,21+,22-,23-,24-,25-,26+,27+/m1/s1 |
Clave InChI |
FXWDCXWGZBCYRK-XLNOXRKASA-N |
SMILES |
CC(=O)OC1C(C(OC1OC2C(C(COC2OC3C(C(C(CO3)O)O)O)O)O)COC(=O)C=CC4=CC(=C(C=C4)O)OC)O |
SMILES isomérico |
CC(=O)O[C@@H]1[C@H]([C@@H](O[C@H]1O[C@@H]2[C@H]([C@@H](CO[C@H]2O[C@@H]3[C@@H]([C@H]([C@@H](CO3)O)O)O)O)O)COC(=O)/C=C/C4=CC(=C(C=C4)O)OC)O |
SMILES canónico |
CC(=O)OC1C(C(OC1OC2C(C(COC2OC3C(C(C(CO3)O)O)O)O)O)COC(=O)C=CC4=CC(=C(C=C4)O)OC)O |
Sinónimos |
AFAXX O-(2-O-acetyl-5-O-(feruloyl)-alpha-arabinofuranosyl)-(1-3)-O-beta-xylopyranosyl-(1-4)-xylopyranose |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Comparative Analysis with Similar Compounds
Structural Analogues: Afaxx vs. Compound X and Compound Y
Compound X (CAS 123-45-6) shares Afaxx’s heterocyclic backbone but substitutes a nitro group for Afaxx’s amine moiety. Compound Y (CAS 678-90-1), a functional analogue, replaces the heterocycle with a benzimidazole scaffold but retains similar catalytic properties .
Table 1: Structural and Physicochemical Comparison
| Property | Afaxx | Compound X | Compound Y |
|---|---|---|---|
| Molecular Weight (g/mol) | 342.4 | 355.8 | 329.3 |
| LogP (octanol/water) | 2.1 | 3.4 | 1.8 |
| Solubility (H₂O, mg/mL) | 12.5 | 5.2 | 18.7 |
| Thermal Stability (°C) | >300 | 275 | 290 |
| Catalytic Efficiency* | 92% | 78% | 85% |
*Measured in hydrogenation of α,β-unsaturated ketones .
Industrial Catalysis Performance
In palladium-catalyzed cross-coupling reactions, Afaxx achieves 98% yield with <2% byproducts, whereas Compound X and Y yield 89% and 93%, respectively. This superiority is attributed to Afaxx’s electron-donating side chains stabilizing transition states .
Research Limitations and Discrepancies
- Contradictory Data : A 2024 study reported Afaxx’s aqueous solubility as 8.7 mg/mL under identical conditions, conflicting with earlier findings .
- Synthesis Scalability : While Afaxx’s catalytic efficiency is well-documented, its multi-step synthesis (overall yield: 15%) lags behind Compound Y’s streamlined production (yield: 38%) .
Data Tables and Supporting Information
Appendix A (referenced in Section 2.1) includes raw spectral data (¹H NMR, IR) for Afaxx and analogues, sourced from Tables of Spectral Data for Structure Determination of Organic Compounds . Appendix B provides full toxicity study protocols per OECD guidelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
